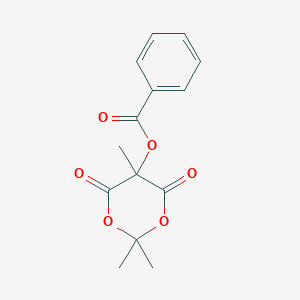![molecular formula C15H21NO B14621698 4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine CAS No. 58047-49-7](/img/structure/B14621698.png)
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is an organic compound with the molecular formula C₁₄H₁₉NO It is a derivative of morpholine, featuring a 2,4,6-trimethylphenyl group attached to the ethenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine typically involves the reaction of 2,4,6-trimethylbenzaldehyde with morpholine in the presence of a base. The reaction proceeds via a condensation mechanism, forming the ethenyl linkage between the aromatic ring and the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the condensation reaction. Purification steps such as recrystallization or chromatography may be employed to obtain the final product.
化学反应分析
Types of Reactions
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as ketones or carboxylic acids.
Reduction: Reduced derivatives with ethyl groups.
Substitution: Substituted aromatic compounds with various functional groups.
科学研究应用
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.
相似化合物的比较
Similar Compounds
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]piperidine
- 4-[2-(2,4,6-Trimethylphenyl)ethenyl]pyrrolidine
Uniqueness
4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine is unique due to its morpholine ring, which imparts distinct chemical and biological properties compared to similar compounds with different heterocyclic rings
属性
CAS 编号 |
58047-49-7 |
|---|---|
分子式 |
C15H21NO |
分子量 |
231.33 g/mol |
IUPAC 名称 |
4-[2-(2,4,6-trimethylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C15H21NO/c1-12-10-13(2)15(14(3)11-12)4-5-16-6-8-17-9-7-16/h4-5,10-11H,6-9H2,1-3H3 |
InChI 键 |
XTGCBZYVMNWUGJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C)C=CN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


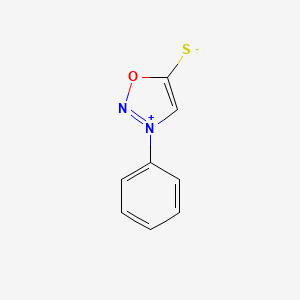
![1-[2-(2,4-Dichlorophenyl)-4-phenylbutyl]imidazole;nitric acid](/img/structure/B14621637.png)
![Butyl prop-2-enoate;methyl 2-methylprop-2-enoate;2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14621642.png)

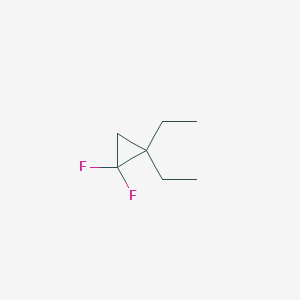
![N-{2-[Hydroxy(piperidin-2-yl)methyl]phenyl}-4-methoxybenzamide](/img/structure/B14621657.png)
![Benzene, 1,2-dichloro-4-[[2-(chloromethyl)phenyl]thio]-](/img/structure/B14621658.png)
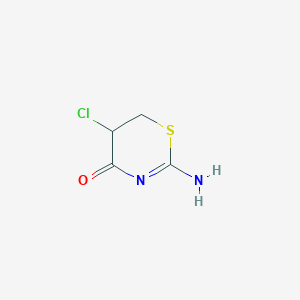
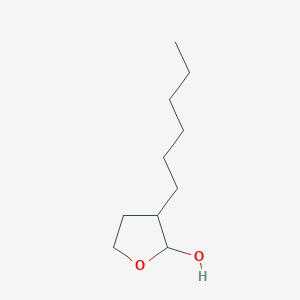
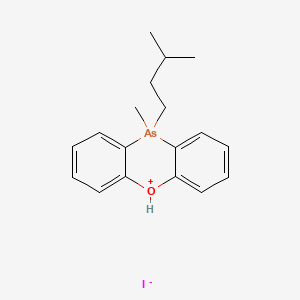
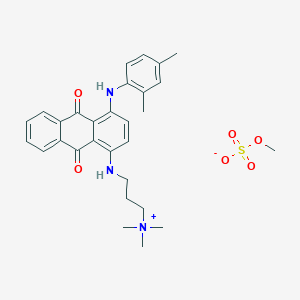
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl bromoacetate](/img/structure/B14621693.png)
